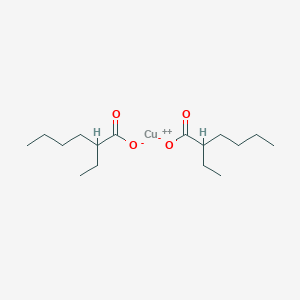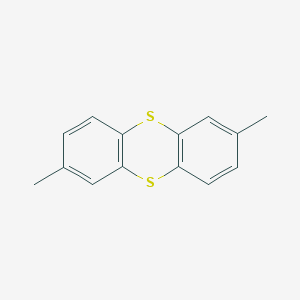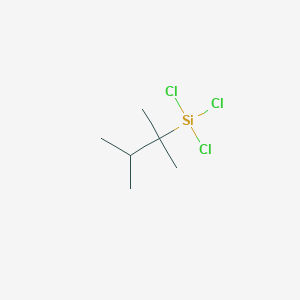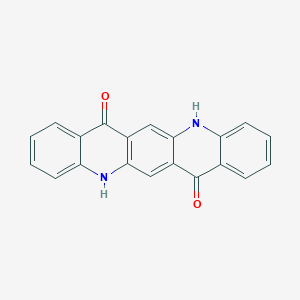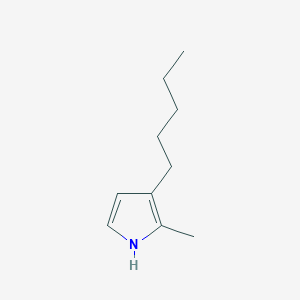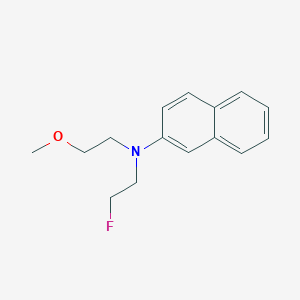
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as NFEEMA and is a derivative of 2-naphthylamine. The synthesis of NFEEMA is relatively simple and can be achieved through a few different methods.
Mécanisme D'action
The mechanism of action of NFEEMA is not fully understood. However, studies have shown that NFEEMA can inhibit the activity of enzymes that are involved in cancer cell growth. Additionally, NFEEMA has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that NFEEMA can have a variety of biochemical and physiological effects. In addition to its anti-cancer and antioxidant properties, NFEEMA has been shown to have anti-inflammatory properties. Additionally, NFEEMA has been shown to have a protective effect on the liver, which may make it useful in the treatment of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NFEEMA in lab experiments is its relative ease of synthesis. Additionally, NFEEMA has been shown to have a low toxicity profile, which makes it safer to use in lab experiments. However, one limitation of using NFEEMA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on NFEEMA. One area of research is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of NFEEMA. Finally, more research is needed to explore the potential use of NFEEMA in the treatment of other diseases such as liver disease and inflammatory disorders.
In conclusion, NFEEMA is a chemical compound that has been widely studied for its potential use in scientific research. Its synthesis is relatively simple, and it has been shown to have anti-cancer, antioxidant, and anti-inflammatory properties. While there are limitations to using NFEEMA in lab experiments, there are several future directions for research that could lead to new applications for this compound.
Méthodes De Synthèse
The synthesis of NFEEMA can be achieved through a few different methods. One of the most common methods is through the reaction of 2-naphthylamine with 2-fluoroethylamine and 2-methoxyethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
NFEEMA has been studied for its potential use in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that NFEEMA has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, NFEEMA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
15314-55-3 |
|---|---|
Nom du produit |
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- |
Formule moléculaire |
C15H18FNO |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
N-(2-fluoroethyl)-N-(2-methoxyethyl)naphthalen-2-amine |
InChI |
InChI=1S/C15H18FNO/c1-18-11-10-17(9-8-16)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3 |
Clé InChI |
MKNLLUJCQUUBOI-UHFFFAOYSA-N |
SMILES |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
Autres numéros CAS |
15314-55-3 |
Synonymes |
N-(2-Fluoroethyl)-N-(2-methoxyethyl)-2-naphthalenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



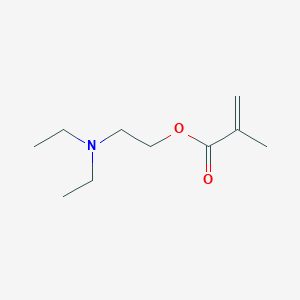
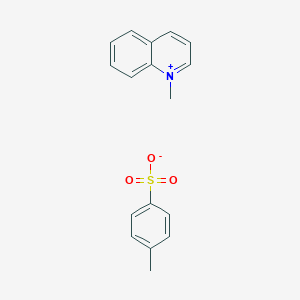
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
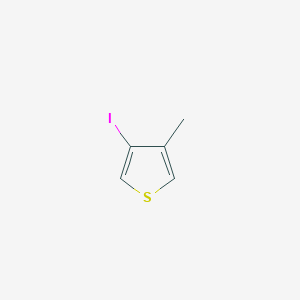
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
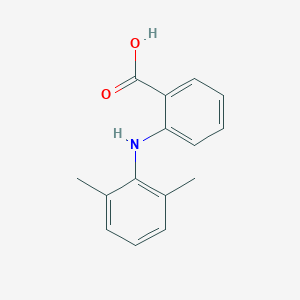
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
